Cas no 193693-66-2 ((3S)-Fmoc-1-pyrrolidine-3-carboxylic acid)

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid is a chiral building block widely used in peptide synthesis and medicinal chemistry. The compound features an Fmoc-protected amine group and a carboxylic acid functionality, enabling its incorporation into solid-phase peptide synthesis (SPPS) as a constrained proline analog. The stereospecific (3S) configuration ensures precise control over peptide conformation, influencing secondary structure and biological activity. Its pyrrolidine ring introduces rigidity, enhancing stability and modulating peptide properties. The Fmoc group offers orthogonal protection, facilitating deprotection under mild basic conditions. This reagent is particularly valuable for designing peptidomimetics, cyclic peptides, and bioactive compounds requiring defined stereochemistry. High purity and consistent performance make it a reliable choice for research and pharmaceutical applications.
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid structure
193693-66-2 structure
Product Name:(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
CAS No:193693-66-2
MF:C20H19NO4
MW:337.369165658951
MDL:MFCD04112695
CID:116436
PubChem ID:1512501
Update Time:2025-11-02

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Pyrrolidinedicarboxylicacid, 1-(9H-fluoren-9-ylmethyl) ester, (3S)-
    • (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
    • Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
    • (3S)-FMOC-BETA-PRO-OH
    • FMOC-(3S)-BETA-PRO-OH
    • Fmoc-L-2-Pro-OH
    • N-Fmoc-S-3-Pyrrolidinecarboxylic acid
    • (S)-1-Fmoc-3-pyrrolidinecarboxylic acid
    • (3S)-FMOC-1-PYRROLIDINE-3-CARBOXYLIC ACID
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl L-β-Pro-OH
    • Fmoc-
    • (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid, AldrichCPR
    • MFCD04112695
    • (3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
    • Fmoc-(3S)-b-Pro-OH
    • DTXSID30363690
    • AKOS026739552
    • Fmoc-beta-Pro-OH
    • E70687
    • CS-0207757
    • A-Pro-OH
    • 193693-66-2
    • SCHEMBL800040
    • EN300-657424
    • AS-82052
    • (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
    • (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
    • MDL: MFCD04112695
    • Inchi: 1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1
    • InChI Key: GUAMYYOQAAUXLR-ZDUSSCGKSA-N
    • SMILES: O(C(N1CC[C@H](C(=O)O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 337.13100
  • Monoisotopic Mass: 337.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.8A^2

Experimental Properties

  • PSA: 66.84000
  • LogP: 3.27990

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid Security Information

  • Storage Condition:Store at 0-5 ° C

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid Customs Data

  • HS CODE:29339900

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313770-1g
Fmoc-beta-Pro-OH
193693-66-2 95%
1g
$400 2021-06-09
TRC
F657628-10mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
193693-66-2
10mg
$64.00 2023-05-18
TRC
F657628-25mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
193693-66-2
25mg
$81.00 2023-05-18
TRC
F657628-50mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
193693-66-2
50mg
$115.00 2023-05-18
TRC
F657628-100mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
193693-66-2
100mg
$161.00 2023-05-18
Chemenu
CM313770-1g
Fmoc-beta-Pro-OH
193693-66-2 95%
1g
$*** 2023-03-30
AAPPTec
UFP105-1g
Fmoc-beta-Pro-OH
193693-66-2
1g
$455.00 2024-07-20
AAPPTec
UFP105-250mg
Fmoc-beta-Pro-OH
193693-66-2
250mg
$165.00 2024-07-20
abcr
AB312846-100 mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid, 95%; .
193693-66-2 95%
100mg
€212.00 2023-04-26
abcr
AB312846-250 mg
(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid, 95%; .
193693-66-2 95%
250mg
€365.20 2023-04-26

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:193693-66-2)(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
Order Number:A1142302
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:54
Price ($):1469.0
Email:sales@amadischem.com

Additional information on (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid

Comprehensive Guide to (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid (CAS No. 193693-66-2): Properties, Applications, and Market Insights

(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid (CAS No. 193693-66-2) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features a pyrrolidine ring with a carboxylic acid group at the 3-position, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it a crucial building block for solid-phase peptide synthesis (SPPS). Its stereospecific (3S)-configuration ensures high selectivity in chiral drug development.

The growing demand for peptide-based therapeutics has significantly increased interest in (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid. Researchers frequently search for "Fmoc-protected amino acid applications" or "CAS 193693-66-2 supplier," reflecting its importance in drug discovery. This compound is particularly valuable in developing GPCR-targeted drugs and enzyme inhibitors, aligning with current trends in personalized medicine and biologics.

From a chemical perspective, (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid exhibits unique properties due to its rigid pyrrolidine scaffold. The Fmoc group provides excellent stability during peptide elongation while allowing mild deprotection conditions. Its carboxylic acid moiety enables efficient coupling reactions, making it ideal for automated peptide synthesizers. These characteristics answer common queries like "how to use Fmoc-pyrrolidine derivatives in SPPS" or "best practices for handling CAS 193693-66-2."

In pharmaceutical applications, this compound serves as a key intermediate for conformationally constrained peptides. Its pyrrolidine structure mimics proline-like motifs, enhancing metabolic stability of peptide drugs—a hot topic in "improving peptide drug bioavailability" discussions. Recent publications highlight its role in developing COVID-19 protease inhibitors and cancer-targeting peptides, addressing trending research needs.

The market for (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid continues to expand, driven by the global peptide therapeutics market projected to exceed $50 billion by 2027. Suppliers often optimize listings for keywords like "high-purity CAS 193693-66-2" or "bulk Fmoc-pyrrolidine derivatives." Analytical data (HPLC, NMR) and GMP-grade availability are critical purchasing factors, reflecting industry emphasis on quality control in preclinical drug development.

Storage and handling of (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid require attention to moisture sensitivity—a frequently searched topic ("stability of CAS 193693-66-2"). Recommended storage at -20°C under inert atmosphere preserves its reactivity. The compound's zwitterionic nature also influences solubility characteristics, important for researchers querying "solubility of Fmoc-protected pyrrolidine acids."

Innovative applications are emerging in peptide-drug conjugates (PDCs) and macrocyclic peptides, where the 3S-configuration provides optimal spatial orientation. This aligns with Google Trends data showing rising searches for "next-generation peptide therapeutics." The compound's chiral purity (>99% ee typically) makes it valuable for asymmetric synthesis beyond peptide chemistry.

Environmental and regulatory aspects of (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid production are increasingly scrutinized. Manufacturers focusing on "green chemistry approaches" for Fmoc-amino acids gain competitive advantage. The compound's biodegradability profile and compliance with REACH regulations are common concerns addressed in technical documentation.

Future research directions may explore its utility in peptide nanomaterials and targeted drug delivery systems—topics generating academic interest. The compound's structural versatility positions it as a sustainable choice compared to traditional amino acid derivatives, answering search queries about "eco-friendly peptide synthesis reagents."

Recommended suppliers
Amadis Chemical Company Limited
(CAS:193693-66-2)(3S)-Fmoc-1-pyrrolidine-3-carboxylic acid
A1142302
Purity:99%
Quantity:5g
Price ($):1469.0
Email